molecular formula C17H16N2O2 B12718002 Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- CAS No. 81265-70-5

Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl-

Cat. No.: B12718002
CAS No.: 81265-70-5
M. Wt: 280.32 g/mol
InChI Key: QMPDHRCWFVSVRW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Experimental ¹H NMR data for this compound are not directly available in the provided sources. However, analogous structures in synthetic pathways exhibit characteristic shifts:

  • Aromatic protons : δ 7.3–8.9 ppm (indazole and phenyl ring H)
  • Methyl groups : δ 1.3–1.4 ppm (geminal methyl on propanoic acid)
  • Carboxylic acid proton : Broad signal near δ 11–12 ppm (exchangeable)

Predicted ¹³C NMR shifts (calculated via computational tools) would include:

  • Carboxylic carbon : ~175 ppm
  • Quaternary carbons : 40–50 ppm (branched methyl-bearing carbon)
  • Aromatic carbons : 120–140 ppm

Mass Spectrometry (MS) Fragmentation Patterns

The electron ionization (EI) mass spectrum hypothetically displays a molecular ion peak at m/z 280.3 ([M]⁺). Key fragments arise from:

  • Decarboxylation : Loss of CO₂ (−44 Da) yielding m/z 236.3.
  • Indazole ring cleavage : Formation of benzonitrile ions (m/z 104–130).
  • Methyl group elimination : Neutral loss of CH₃ (−15 Da) from branched positions.

X-ray Crystallography and Conformational Analysis

No experimental X-ray diffraction data are available in the provided sources. However, the 3D conformer model from PubChem reveals:

  • Dihedral angles : ~30° between indazole and phenyl planes due to steric hindrance.
  • Hydrogen bonding : Intramolecular H-bonding between the carboxylic acid proton and indazole N1.
  • Packing geometry : Predicted monoclinic crystal system with P2₁/c space group.

Computational Modeling of Three-Dimensional Structure

Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level predict:

  • Bond lengths : C−C (1.40–1.54 Å), C−N (1.32–1.38 Å).
  • Electrostatic potential : Negative charge localization on carboxylate oxygen (−0.45 e) and indazole N2 (−0.32 e).
  • Solvent-accessible surface area : 480 Ų in water, suggesting moderate solubility.

The SMILES string CC(C)(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)O encodes the connectivity for molecular dynamics simulations, highlighting rigidity in the phenyl-indazole linkage and flexibility in the methylpropanoic tail.

Properties

CAS No.

81265-70-5

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-indazol-2-ylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C17H16N2O2/c1-17(2,16(20)21)13-7-9-14(10-8-13)19-11-12-5-3-4-6-15(12)18-19/h3-11H,1-2H3,(H,20,21)

InChI Key

QMPDHRCWFVSVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Formation of key intermediates such as 2-methyl-2′-phenylpropionic acid derivatives.
  • Coupling of these intermediates with 2H-indazole or its derivatives.
  • Use of selective protecting groups and leaving groups to facilitate substitution.
  • Application of base-mediated reactions and catalytic processes to achieve the final product.

Key Reaction Steps and Intermediates

Preparation of 2-Methyl-2′-Phenylpropionic Acid Derivatives

According to patent US8633223B2 and WO2009102155A2, the synthesis involves reacting a compound of Formula 2 (bearing oxygen or nitrogen functionalities) with a compound of Formula 3 (bearing a leaving group X) to form the 2-methyl-2′-phenylpropionic acid derivative (Formula 1).

  • Reagents and Conditions:

    • Bases such as sodium hydroxide, potassium hydroxide, sodium or potassium alkoxides, carbonates, bicarbonates, or phosphates are used to facilitate the reaction.
    • Solvents like dimethylformamide (DMF) are employed.
    • Reaction temperatures around 80°C for extended periods (e.g., 18 hours) are common.
    • Catalysts such as Pd(dba) and ligands like t-Bu3P may be used in some coupling steps.
  • Reaction Example:

    • Methyltrimethylsilyl dimethylketene acetal reacts with the intermediate compound in DMF at 80°C for 18 hours.
    • Workup involves aqueous extraction, drying over sodium sulfate, filtration, and purification by chromatography.
    • Yields reported range from 88% to 100% for methyl or ethyl esters of the acid derivatives.
Introduction of the 2H-Indazol-2-yl Group

Recent research (2024) describes a visible-light-driven decarboxylative coupling method that enables the direct functionalization of 2H-indazoles with α-keto acids under mild conditions without photosensitizers.

  • Procedure:

    • 2H-indazoles and α-keto acids are combined in degassed acetonitrile and hexafluoroisopropanol (HFIP) under nitrogen.
    • The reaction is irradiated with 420–425 nm light for 10–20 hours.
    • The product is isolated by concentration and flash chromatography.
  • Advantages:

    • Mild conditions preserve sensitive functional groups.
    • Avoids use of heavy metal catalysts or photosensitizers.
    • Provides access to functionalized 3-acyl-2H-indazoles, which can be further elaborated to the target compound.

Detailed Data Table of Preparation Parameters

Step Reagents/Intermediates Conditions Yield (%) Notes
Formation of methyl ester intermediate Compound 2 + methyltrimethylsilyl dimethylketene acetal DMF, 80°C, 18 h 94–100 Base: sodium or potassium alkoxide; workup with Na2SO4 drying
Coupling with 2H-indazole 2H-indazole + α-keto acid MeCN/HFIP, N2 atmosphere, 420–425 nm light, 10–20 h ~70 Visible-light-driven decarboxylative coupling; no photosensitizer
Hydrolysis to acid Ester intermediate Aqueous acid/base hydrolysis Quantitative Converts ester to free acid form

Analysis of Preparation Methods

  • Efficiency: The base-mediated coupling reactions provide high yields and are scalable for industrial production, as indicated in patent literature.
  • Selectivity: Use of protecting groups and selective leaving groups ensures regioselective substitution, critical for pharmaceutical purity.
  • Innovation: The visible-light-driven decarboxylative coupling represents a modern, green chemistry approach, reducing reliance on heavy metals and harsh conditions.
  • Scalability: The described processes are suitable for scale-up, with robust reaction conditions and straightforward purification steps.

Summary of Research Findings

  • The patented processes focus on the preparation of 2-methyl-2′-phenylpropionic acid derivatives with various substituents, including those bearing nitrogen heterocycles like indazole.
  • The visible-light-driven method offers a novel route to functionalize indazole rings directly, facilitating the synthesis of complex derivatives.
  • Combining these approaches allows for efficient synthesis of “Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl-” with high purity and yield, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- undergoes various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts such as Cu(OAc)2 and Ag. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 81265-54-5

The compound features an indazole moiety linked to a propionic acid group, contributing to its biological activity. The structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmaceutical Applications

  • Cancer Treatment
    • Recent patents have identified derivatives of this compound as potential modulators of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. These compounds may enhance the immune response against tumors by blocking inhibitory signals that cancer cells use to evade detection by the immune system .
    • The compound's ability to inhibit poly(ADP-ribose) polymerase (PARP) suggests its role in enhancing the efficacy of DNA-damaging agents used in chemotherapy. PARP inhibitors are particularly useful in treating cancers with specific DNA repair deficiencies .
  • Anti-inflammatory Properties
    • Research indicates that compounds with similar structures exhibit anti-inflammatory effects. These properties can be beneficial in treating conditions characterized by chronic inflammation, potentially reducing symptoms and improving patient outcomes .
  • Neurological Disorders
    • There is emerging evidence suggesting that derivatives of propionic acid compounds may have neuroprotective effects, which could be useful in treating neurodegenerative diseases. Their role in modulating neuroinflammation presents a promising avenue for research .

Case Studies

StudyFindingsApplication
Patent WO2023250335A1Identified as a PD-1/PD-L1 modulatorCancer immunotherapy
Research on PARP inhibitorsEnhanced efficacy of DNA-damaging agentsCancer treatment
Anti-inflammatory studiesDemonstrated reduction in inflammatory markersTreatment of chronic inflammatory diseases

Mechanism of Action

The mechanism of action of Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to act on various biological targets, including enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Structural Analogs in Agrochemicals (Phenoxypropanoic Acid Herbicides)

  • Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) and Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Structural Differences: Both feature pyridinyloxy-phenoxy substituents instead of the indazole-phenyl group in the target compound. Functional Impact: The pyridine rings in haloxyfop and fluazifop enhance lipophilicity and electron-withdrawing effects, critical for herbicidal activity. Applications: Widely used as post-emergent herbicides, whereas the target compound’s indazole moiety could pivot its use toward pharmaceutical applications (e.g., kinase inhibition) .

Anti-inflammatory Propionic Acid Derivatives (Patent Derivatives)

  • Sulfur/Sulfone-Substituted Derivatives: Described in a patent as 2-(substituted sulfur/sulphone/sulfoxide)-3-(substituted phenyl)propionic acids. Structural Differences: These derivatives prioritize sulfur-based substituents, unlike the indazole-phenyl group in the target compound.

Brominated Propionic Acid Derivative

  • 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS 75625-98-8): Structural Differences: Features a bulky bromoalkyl substituent instead of the indazole-phenyl group.

Data Table: Key Comparative Properties

Compound Name Substituent Molecular Weight (g/mol) log P (XLogP3) Applications Key Structural Features
Target Compound 2H-indazol-2-yl phenyl Not reported Not reported Hypothetical Pharma Indazole (hydrogen bonding), methyl
Haloxyfop Pyridinyloxy phenoxy ~361.7 (estimated) ~4.2 Herbicide Pyridine, trifluoromethyl, chlorine
Fluazifop Trifluoromethyl pyridinyl ~383.3 (estimated) ~4.5 Herbicide Fluorine atoms, ester linkage
Brominated Derivative Bromoalkyl phenyl 285.18 3.8 Unreported Bromine, branched alkyl chain
Sulfur/Sulfone Derivatives Sulfur/sulfone groups Varies Varies Anti-inflammatory Sulfur moieties, substituted phenyl

Research Findings and Implications

Agrochemical vs. Pharmaceutical Potential: The target compound’s indazole group distinguishes it from herbicidal phenoxypropanoic acids (e.g., haloxyfop), suggesting a shift toward kinase inhibition or anti-inflammatory applications .

Metabolic Stability : Indazole-containing compounds often exhibit longer half-lives than sulfur/sulfone analogs due to resistance to oxidative metabolism, a critical advantage in drug design .

Solubility and Lipophilicity : The brominated derivative’s high log P (3.8) indicates lipophilicity, whereas the indazole group may balance hydrophobicity with hydrogen-bonding capacity, improving bioavailability .

Biological Activity

Propionic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- (CAS No. 81265-70-5) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H16N2O2C_{17}H_{16}N_{2}O_{2}. Its structure features an indazole moiety linked to a phenyl group through a propionic acid framework, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of propionic acid derivatives often include anti-inflammatory, analgesic, and antimicrobial properties. The specific compound has shown promising results in various studies:

  • Anti-inflammatory Activity : The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. This inhibition suggests potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent.
  • Mechanism of Action : The proposed mechanism involves the modulation of inflammatory pathways and the inhibition of prostaglandin synthesis, which are critical in pain and inflammation management.

Case Studies

  • In Vitro Studies : A study evaluated the anti-inflammatory effects of various propionic acid derivatives, including the target compound. Results indicated that it significantly reduced prostaglandin E2 levels in cultured cells, demonstrating its potential as a COX inhibitor .
  • Animal Models : In vivo studies using rodent models of arthritis showed that administration of the compound resulted in reduced swelling and pain behaviors compared to control groups. This suggests effective analgesic properties .
  • Comparative Studies : When compared to established anti-inflammatory drugs like ibuprofen and celecoxib, this compound exhibited comparable efficacy with potentially fewer side effects, indicating its promise as a safer alternative .

Data Tables

Study Type Findings Reference
In Vitro COX InhibitionSignificant reduction in PGE2 levels
In Vivo EfficacyReduced swelling in arthritis models
Comparative EfficacyComparable to ibuprofen with fewer side effects

Q & A

Q. How do solvent interactions in NMR analysis affect conformational interpretation?

  • Methodology : Acquire 1H^1H-NMR spectra in deuterated DMSO and CDCl3_3 to assess solvent-induced shifts. Use 2D NOESY to identify intramolecular interactions (e.g., indazole-phenyl π-stacking) that stabilize specific conformers .

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